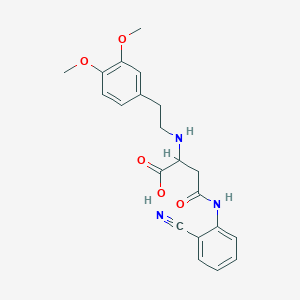

4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid” appears to be a complex organic molecule. It contains several functional groups, including a cyanophenyl group, a dimethoxyphenethyl group, an amino group, a carboxylic acid group, and a carbonyl group.

Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, it might be synthesized through a series of reactions involving the coupling of the appropriate cyanophenyl and dimethoxyphenethyl precursors, followed by functional group transformations1.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the properties of both aromatic (from the phenyl groups) and aliphatic compounds (from the butanoic acid moiety).Chemical Reactions Analysis

Again, without specific data, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the amino and carboxylic acid groups suggests that it could participate in acid-base reactions. The cyanophenyl group might undergo reactions typical of aromatic compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the carboxylic acid) could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces present1.Scientific Research Applications

Molecular Design and Structural Analysis

Research has explored the structural and electronic properties of similar butanoic acid derivatives, emphasizing their importance in molecular docking and vibrational studies. For instance, the study of butanoic acid derivatives through molecular docking reveals their significant role in bonding, suggesting potential biological activities and pharmacological importance. These compounds exhibit properties that make them candidates for nonlinear optical materials due to their dipole moment and hyperpolarizability (K. Vanasundari et al., 2018). Another study on a closely related compound demonstrated its synthesis, structure confirmation, and analysis of vibrational wavenumbers, further investigating its stability and electronic properties (Rahul Raju et al., 2015).

Material Science and Photoluminescence

In the realm of materials science, the electrochemical oxidation of related compounds has led to the discovery of new classes of photoluminescent materials, highlighting the innovative application of these chemicals in developing novel materials with unique optical properties (D. Ekinci et al., 2000).

Spectroscopic and Computational Studies

Comprehensive studies employing spectroscopic and computational analyses underscore the reactivity and interaction potentials of oxobutanoic acid derivatives. For example, an investigation into the reactive and spectroscopic properties of a specific oxobutanoic acid derivative combined spectroscopic, DFT, MD, and docking studies to elucidate its geometry, vibrational wavenumbers, and reactivity, suggesting its potential inhibitory activity against specific biological targets (Y. Sheena Mary et al., 2017).

Safety And Hazards

Without specific safety data for this compound, general safety precautions for handling chemicals should be followed. This includes using personal protective equipment and working in a well-ventilated area1.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows promising biological activity, it could be investigated as a potential therapeutic agent.

Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature would be needed.

properties

IUPAC Name |

4-(2-cyanoanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-28-18-8-7-14(11-19(18)29-2)9-10-23-17(21(26)27)12-20(25)24-16-6-4-3-5-15(16)13-22/h3-8,11,17,23H,9-10,12H2,1-2H3,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWKUQRMDJCXNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC=C2C#N)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2729708.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2729710.png)

![4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene](/img/structure/B2729713.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2729717.png)

![2-Chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine](/img/structure/B2729719.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2729720.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2729721.png)